

Technical Guide: Spectral Characterization of trans-1-Nonenylboronic Acid

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Compound of Interest

Compound Name: *trans-Nonenylboronic acid*

CAS No.: 57404-77-0

Cat. No.: B1311058

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Executive Summary

This guide provides an in-depth technical analysis of the

¹H and

¹³C NMR spectral characteristics of trans-1-nonenylboronic acid (also known as (

)-1-nonenylboronic acid). Designed for application scientists and medicinal chemists, this document moves beyond simple peak listing to explore the structural dynamics, solvent-dependent equilibria (boronic acid vs. boroxine), and the quadrupolar relaxation effects inherent to organoboron characterization.

Compound Identification:

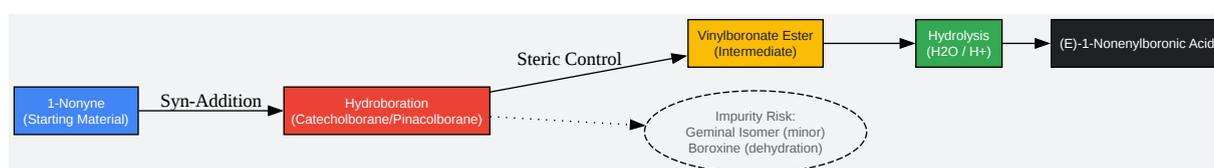
- IUPAC Name: ()-non-1-en-1-ylboronic acid
- Structure:
- Key Utility: Suzuki-Miyaura coupling partner for introducing nonenyl chains; bioisostere research.

Part 1: Structural Context & Synthesis Logic

To accurately interpret the NMR spectrum, one must understand the synthesis origin, as specific impurities (regioisomers) are dictated by the method used. The standard protocol involves the hydroboration of 1-nonyne.

Mechanistic Pathway & Impurity Profile

The synthesis typically utilizes catecholborane or pinacolborane, followed by hydrolysis. The steric bulk of the borane reagent directs the boron to the terminal carbon, favoring the trans () isomer.



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Figure 1: Synthetic workflow illustrating the origin of the trans-stereochemistry and potential impurity risks.

Part 2: Experimental Protocol for NMR Acquisition

Analyzing boronic acids is distinct from standard organics due to their tendency to dehydrate into trimeric anhydrides (boroxines).

The "Boroxine Equilibrium" Problem

In non-polar solvents like Chloroform-

(), trans-1-nonenylboronic acid exists in a dynamic equilibrium with its boroxine trimer. This results in:

- Broadened peaks.

- Loss of OH signals.
- Non-integer integration values.

Recommended Sample Preparation

To obtain a "clean" monomeric spectrum, one must force the equilibrium toward the acid form or stabilize the monomer.

Method A: The Stabilizing Solvent (Recommended)

- Solvent: DMSO-

with 1%

.

- Mechanism: DMSO acts as a Lewis base, coordinating to the empty p-orbital of Boron, preventing trimerization.

ensures rapid exchange of hydroxyl protons, simplifying the spectrum to the carbon skeleton.

Method B: The Chloroform Workaround

- Solvent:

.

- Additive: 1 drop of

.

- Note: This converts the boronic acid to the dimethyl ester in situ, often sharpening the signals, though technically altering the species.

Part 3: ¹H NMR Spectral Analysis

The proton spectrum of trans-1-nonenylboronic acid is defined by the unique vinyl coupling and the long alkyl chain.

The Vinyl Region (Diagnostic)

The alkene protons provide the confirmation of the trans (

) geometry.

- H-1 (-proton): Attached to the Carbon bearing Boron. Generally appears as a doublet of triplets (dt).
- H-2 (-proton): Attached to the -carbon (alkyl chain). Appears downfield of H-1 due to lack of shielding from the electropositive Boron.

Coupling Constant (

): The vicinal coupling constant

is the critical quality attribute.

- Trans (E):
.
- Cis (Z):
(usually absent in catalytic hydroboration).

The Alkyl Chain

- Terminal Methyl: Typical triplet at ~0.88 ppm.
- Allylic Methylene: Quartet/Multiplet at ~2.1-2.2 ppm.
- Bulk Methylenes: Broad envelope ~1.2-1.4 ppm.

Summary Table: H NMR Data (500 MHz, DMSO-)

| Position | Proton Type | Chemical Shift (, ppm) | Multiplicity | Coupling (, Hz) | Integration |
|----------|----------------|-------------------------|--------------------------|------------------|-------------------|
| Vinyl | =CH- (C2) | 6.45 - 6.60 | dt (doublet of triplets) | , | 1H |
| Vinyl | =CH-B (C1) | 5.35 - 5.50 | d (or dt) | | 1H |
| Allylic | -CH - (C3) | 2.10 - 2.20 | q / m | - | 2H |
| Bulk | -(CH) - | 1.20 - 1.45 | m (broad) | - | 10H |
| Terminal | -CH (C9) | 0.85 - 0.90 | t | | 3H |
| Hydroxyl | -B(OH) | -7.60 (Variable) | s (broad) | - | 2H (if no D O) |

Note: Shifts are approximate based on homologous series (hexenyl/octenyl) extrapolation and solvent effects.

Part 4: C NMR and the Quadrupolar Effect

The carbon spectrum presents a specific challenge: the carbon directly attached to boron (C1) is often invisible or severely broadened.

The Physics of Missing Signals

Boron has two NMR-active isotopes:

B and

B. Both are quadrupolar (

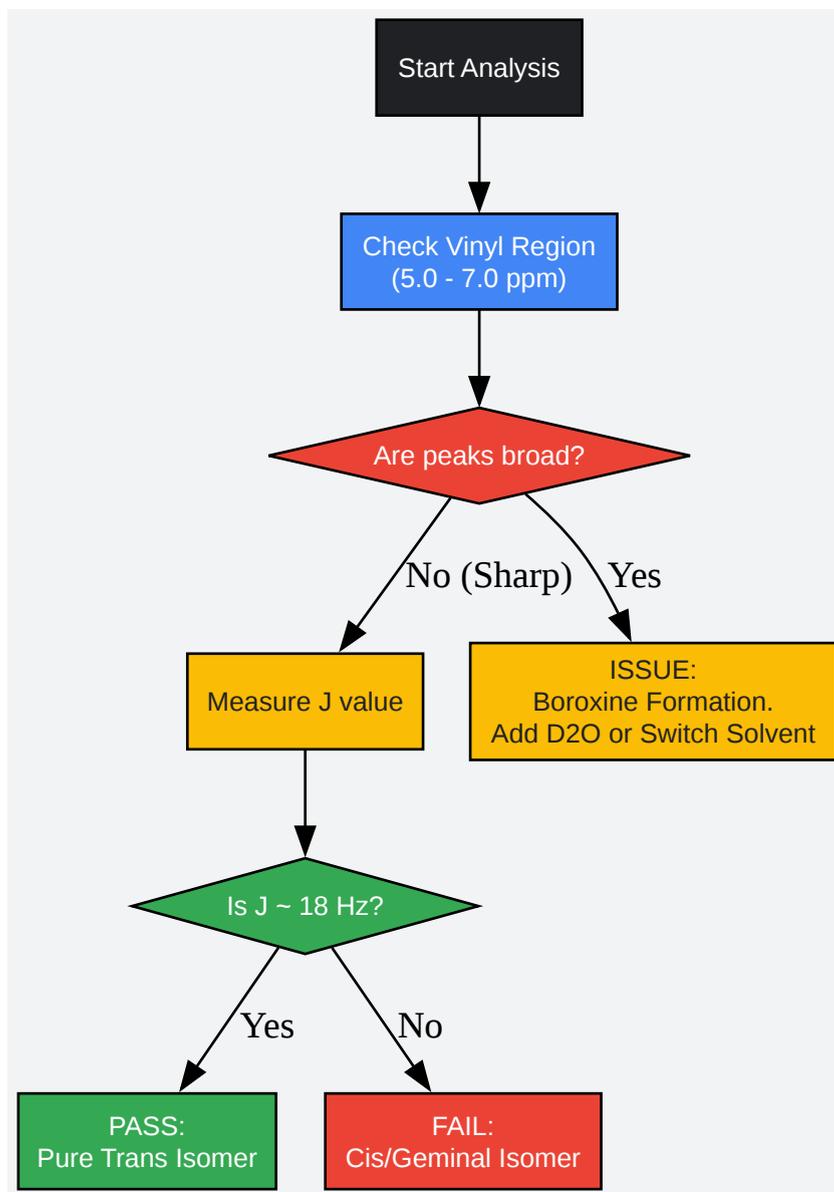
-).
- Mechanism: The electric field gradient at the boron nucleus causes rapid relaxation of the attached carbon's transverse magnetization.
 - Result: The C-B signal becomes extremely broad and low intensity. It may be indistinguishable from baseline noise in standard scans.

Summary Table: C NMR Data

| Position | Carbon Type | Chemical Shift (, ppm) | Notes |
|----------|-----------------|---------------------------|--|
| C2 | Vinyl | 148.0 - 152.0 | Sharp, intense signal. |
| C1 | Vinyl (C-B) | ~120.0 - 130.0 (Broad) | Often not observed. Requires high scan count or low temp. |
| C3 | Allylic | 35.0 - 36.0 | - |
| C4-C7 | Bulk Alkyl | 22.0 - 32.0 | Cluster of peaks. |
| C8 | Sub-terminal | ~22.7 | - |
| C9 | Terminal Methyl | 14.1 | - |

Part 5: Troubleshooting & Signal Logic

Use the following logic flow to validate your sample quality.



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Figure 2: Decision tree for validating spectral integrity and stereochemistry.

Common Impurities

- 1-Nonyne (Starting Material): Look for the terminal alkyne proton triplet at ppm ().
- 2-Nonanone: A product of oxidation (deboronation). Look for a methyl singlet near 2.1 ppm.

- Prodeboronation (1-Nonene): Look for terminal vinyl protons at 4.9-5.0 ppm ().

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